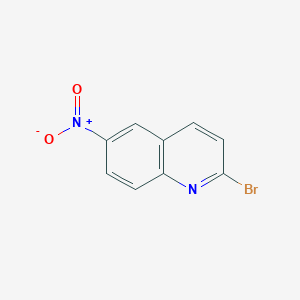
3-(二乙基氨基)丙-2-烯腈
描述
3-(Diethylamino)prop-2-enenitrile is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 g/mol. It is a derivative of coumarin and was synthesized as a result of the search for new Michael type addition sensors based on coumarins .
Synthesis Analysis
The synthesis of 3-(Diethylamino)prop-2-enenitrile was achieved with commercial substrates . The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile resulted in fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 .Molecular Structure Analysis
The InChI code for 3-(Diethylamino)prop-2-enenitrile is 1S/C7H14N2/c1-3-9(4-2)7-5-6-8/h3-5,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile gave fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles due to cyclization of the intermediate 2-(phenylcarbonyl)-3 . This reaction proceeded through a tert-amino effect mechanism .Physical And Chemical Properties Analysis
3-(Diethylamino)prop-2-enenitrile is a liquid at room temperature . Its spectral properties were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .科学研究应用
Fluorescence Studies
The compound “3-(Diethylamino)prop-2-enenitrile” has been used in fluorescence studies . It has been found to exhibit strong emission with high fluorescence quantum yield and superior photostability . The spectral properties of this compound were investigated by steady state analysis (absorption and fluorescence measurements) and time-resolved analysis (fluorescence lifetime measurements) .
Solvent Interaction Studies
The effect of a water-methanol mixture on the photophysical properties of the “3-(Diethylamino)prop-2-enenitrile” molecule was analyzed . With increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced . Interestingly, water, which is usually a quencher, in this case caused an increase in the quantum yield .
Sensor Development
This compound has been used in the development of new Michael type addition sensors based on coumarins . The derivative of coumarin, “(E)-3-[7-(diethyloamino)-2-oxo-chromen-3yl]-2-(tiophene-2-carbonyl)prop-2-enenitrile” (NOSQ), was synthesized with commercial substrates as a result of the search for new sensors .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed on this compound to understand its interaction with the solvent . The calculations and experimental data remained in agreement and showed that the interaction between the “3-(Diethylamino)prop-2-enenitrile” molecule and the solvent affects the appearance of the new conformer .
未来方向
The future directions for 3-(Diethylamino)prop-2-enenitrile could involve further exploration of its photophysical properties and potential applications. As a derivative of coumarin, it may find use in various fields where coumarin derivatives are commonly used, such as laser dyes, optical brighteners, or biological markers .
作用机制
Target of Action
It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .
Mode of Action
It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Biochemical Pathways
Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .
Pharmacokinetics
The spectral properties of this compound have been investigated .
Result of Action
It is known that the compound exhibits strong emission with high fluorescence quantum yield .
Action Environment
The action of 3-(Diethylamino)prop-2-enenitrile is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .
属性
IUPAC Name |
3-(diethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHTDLKVJASIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708603 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)prop-2-enenitrile | |
CAS RN |
2141-54-0 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(1-Amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-10-(3-aminopropyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1505555.png)



![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)



![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)